molecular formula C28H25FN4O2 B2638112 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1185177-74-5

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2638112
CAS No.: 1185177-74-5
M. Wt: 468.532
InChI Key: LYHDKWJWXPYNBY-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a fluorine atom at position 8, and an acetamide side chain linked to a 3-phenylpropyl group. The 3-phenylpropyl acetamide moiety may influence lipophilicity and target binding specificity .

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O2/c29-22-13-14-24-23(16-22)26-27(28(35)32(19-31-26)17-21-10-5-2-6-11-21)33(24)18-25(34)30-15-7-12-20-8-3-1-4-9-20/h1-6,8-11,13-14,16,19H,7,12,15,17-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHDKWJWXPYNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Pyrimidine Ring Construction: The indole derivative undergoes cyclization with appropriate reagents to form the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom is usually done using electrophilic fluorinating agents.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or neurological disorders.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified N-Substituents

The N-substituent on the acetamide side chain is a critical site for structural diversification. Key analogs include:

Compound Name N-Substituent Molecular Weight (g/mol) Key Features Biological Target/Activity
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide 3-Chloro-4-methylphenyl ~540.98 Chloro and methyl groups enhance lipophilicity; potential cytotoxicity Undisclosed (likely kinase inhibition)
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyphenyl ~557.05 Methoxy groups improve solubility; electronic effects may alter binding Antioxidant or enzyme modulation
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide (Target Compound) 3-Phenylpropyl ~524.58 Balanced lipophilicity; optimized for membrane permeability Hypothesized CaVα-β interaction

Key Findings :

  • Chloro/Methyl Substitutents : The 3-chloro-4-methylphenyl analog () exhibits increased lipophilicity, which may enhance tissue penetration but could raise toxicity risks .
  • Methoxy Substitutents : The 3,4-dimethoxyphenyl variant () shows improved aqueous solubility, making it more suitable for oral administration .
  • 3-Phenylpropyl Group : The target compound’s 3-phenylpropyl chain likely optimizes steric compatibility with hydrophobic binding pockets, as seen in related CaVα-β antagonists like IPPQ .

Core Scaffold Comparisons

Pyrimidoindole vs. Quinazoline Derivatives

The quinazoline-based compound IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) shares a similar acetamide side chain but differs in its core structure. IPPQ targets the CaVβ/CaVα interface with nanomolar affinity, whereas the pyrimidoindole core in the target compound may offer superior selectivity due to its rigid bicyclic system .

Pyrimidoindole vs. Coumarin Derivatives

Coumarin analogs () exhibit antioxidant activity surpassing ascorbic acid. In contrast, the target compound’s pyrimidoindole core and fluorine substitution suggest a divergent mechanism, likely targeting enzymatic or signaling pathways rather than redox modulation .

Functional Group Impact

  • Fluorine at Position 8: The 8-fluoro substituent in the target compound reduces metabolic oxidation, extending half-life compared to non-fluorinated analogs .
  • Benzyl Group at Position 3 : This group enhances π-π stacking interactions with aromatic residues in target proteins, a feature absent in simpler indole derivatives (e.g., ) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis (analogous to methods in –7) involves multi-step routes, with yields influenced by the steric bulk of the N-substituent .
  • Target Specificity : Structural comparisons with IPPQ () suggest that the pyrimidoindole core may confer higher selectivity for CaVα-β over off-target kinases compared to quinazolines .
  • Pharmacokinetics : The 3-phenylpropyl chain and fluorine substituent collectively improve bioavailability relative to chlorinated or methoxylated analogs .

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

This compound belongs to the class of indole derivatives, characterized by a pyrimidoindole core. The presence of functional groups such as benzyl and fluoro moieties enhances its chemical reactivity and biological activity. The molecular formula is C_{26}H_{24}F_{N}_{4}O_{2} with a molecular weight of approximately 474.9 g/mol.

Property Value
Molecular FormulaC_{26}H_{24}F_{N}_{4}O_{2}
Molecular Weight474.9 g/mol
StructureStructure

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, demonstrating IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial and fungal strains. In vitro tests have shown that it possesses significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor for targets involved in cancer progression and microbial resistance mechanisms .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, altering their function. This mechanism is crucial for its anticancer and antimicrobial effects, as it can disrupt cellular processes essential for the survival and proliferation of targeted cells.

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural family:

  • A study on related indole derivatives found that modifications in substituents significantly impacted their anticancer efficacy, suggesting that subtle changes in structure can lead to enhanced therapeutic profiles .
  • Another research highlighted the antibacterial properties of pyrimidoindole derivatives, demonstrating their potential as novel antimicrobial agents against resistant strains .

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